Z-Lys-OMe

Vue d'ensemble

Description

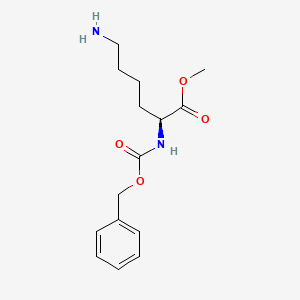

Z-Lys-OMe is a chiral compound that belongs to the class of amino acid derivatives. It is often used in the synthesis of peptides and other complex organic molecules. The compound features a benzyloxycarbonyl (Cbz) protecting group, which is commonly used in organic synthesis to protect amino groups during chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Z-Lys-OMe typically involves the following steps:

Protection of the Amino Group: The amino group of the starting amino acid is protected using the benzyloxycarbonyl (Cbz) group. This is usually achieved by reacting the amino acid with benzyl chloroformate in the presence of a base such as sodium carbonate.

Esterification: The carboxylic acid group of the protected amino acid is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.

Amidation: The protected amino ester is then subjected to amidation with an appropriate amine to introduce the desired amino group at the 6-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment and large-scale reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality.

Analyse Des Réactions Chimiques

Types of Reactions

Z-Lys-OMe can undergo various chemical reactions, including:

Hydrogenation: The benzyloxycarbonyl (Cbz) protecting group can be removed by hydrogenation in the presence of a palladium catalyst.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Hydrogenation: Palladium on carbon (Pd/C) catalyst, hydrogen gas.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Substitution: Various electrophiles such as alkyl halides or acyl chlorides.

Major Products

Deprotected Amino Acid: Removal of the Cbz group yields the free amino acid.

Carboxylic Acid: Hydrolysis of the ester group yields the corresponding carboxylic acid.

Substituted Derivatives: Nucleophilic substitution reactions yield various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Opioid Receptor Modulation

Z-Lys-OMe has been utilized in the synthesis of novel peptide ligands targeting opioid receptors. Research indicates that when this compound is incorporated into delta-opioid receptor antagonists, it enhances the pharmacological profile of these compounds. For instance, a study demonstrated that compounds synthesized with this compound exhibited improved delta-antagonism and mu-agonism properties, making them potential candidates for pain management therapies .

Table 1: Pharmacological Properties of this compound Derivatives

| Compound Name | Receptor Type | Activity Type | pA2 Value |

|---|---|---|---|

| Boc-Dmt-Tic-epsilon-Lys(Z)-OMe | Delta Opioid Receptor | Antagonist | 7.81-8.27 |

| Dmt-Tic-NH-(CH2)4-CH(R)-R' | Mu Opioid Receptor | Agonist/Antagonist | TBD |

Antimycobacterial Activity

This compound has also been studied for its role as a substrate in enzymatic reactions related to Mycobacterium tuberculosis. Specifically, it serves as a mycobactin mimic in the acyltransferase reaction catalyzed by the Rv1347c enzyme, which is crucial for iron acquisition in mycobacteria. Although the activity was lower compared to natural substrates, it provided insights into potential pathways for drug development against tuberculosis .

COVID-19 Drug Development

Recent studies have explored the potential of compounds derived from this compound as inhibitors of viral proteases, particularly in the context of SARS-CoV-2. The binding affinity of these derivatives to the main protease of SARS-CoV-2 was evaluated through molecular docking studies, indicating promising interactions that could lead to effective antiviral agents .

Peptide Synthesis

This compound is frequently used as a building block in peptide synthesis due to its stability and ability to form amide bonds. It has been incorporated into various peptide sequences aimed at enhancing selectivity and activity against specific biological targets. The synthesis of lysine-based pseudopeptides has shown potential for applications in gas separation technologies and biocatalysis .

Molecular Dynamics Studies

In silico studies utilizing this compound have provided insights into the conformational dynamics of peptides and proteins. The incorporation of this compound into oligomer sequences has been shown to affect their structural properties significantly, leading to enhanced stability and functionality in solution .

Table 2: Molecular Dynamics Findings on this compound Incorporation

| Oligomer Type | Structural Impact | Stability Improvement |

|---|---|---|

| 2:1-[α/aza]-oligomers | β-turn conformation | Increased |

| Charged Peptides | Enhanced flexibility | Significant |

Cationic Surfactants

This compound has been explored as an intermediate in the synthesis of cationic surfactants, which have applications in drug delivery systems and antimicrobial formulations. Its ability to form stable emulsions makes it suitable for various industrial applications .

Hydrogel Formation

Research indicates that incorporating this compound into polymer matrices can enhance hydrophilicity and facilitate hydrogel formation, which is beneficial for biomedical applications such as tissue engineering and controlled drug release systems .

Mécanisme D'action

The mechanism of action of Z-Lys-OMe depends on its specific application. In peptide synthesis, it acts as a protected amino acid derivative that can be incorporated into peptide chains. The benzyloxycarbonyl (Cbz) group protects the amino group during synthesis and can be removed under mild conditions to reveal the free amino group for further reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-Methyl 6-amino-2-(((tert-butoxycarbonyl)amino)hexanoate: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of the benzyloxycarbonyl (Cbz) group.

(S)-Methyl 6-amino-2-(((fluorenylmethyloxycarbonyl)amino)hexanoate: Similar structure but with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

Uniqueness

Z-Lys-OMe is unique due to the presence of the benzyloxycarbonyl (Cbz) protecting group, which offers specific advantages in terms of stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amino groups are required.

Activité Biologique

Z-Lys-OMe, or Z-Lysine methyl ester, is a derivative of lysine that has garnered attention in biochemical research due to its unique properties and potential applications in various biological systems. This article explores the biological activity of this compound, focusing on its interactions with proteins, enzymatic activities, and implications in drug design.

Chemical Structure and Properties

This compound is characterized by the presence of a benzyloxycarbonyl (Z) protecting group on the α-amino group of lysine, along with a methyl ester modification on the carboxylic acid. This structure enhances its stability and solubility in various biological contexts. The molecular formula is , with a molecular weight of approximately 210.27 g/mol.

Biological Activity Overview

This compound exhibits several biological activities that are significant in pharmacological and biochemical contexts:

- Opioid Receptor Interactions : Research indicates that this compound can influence opioid receptor binding and selectivity. In studies involving tripeptides containing this compound, it was found that compounds with this lysine derivative showed varying affinities for δ-opioid receptors, suggesting its potential as a lead compound for developing opioid ligands .

- Enzymatic Substrate : this compound has been identified as a substrate for the acyltransferase reaction catalyzed by Rv1347c from Mycobacterium tuberculosis. While it demonstrated lower activity compared to free lysine, its role as a mycobactin mimic highlights its importance in understanding bacterial metabolism and potential therapeutic targets .

- Protein Incorporation : The methyl ester form of this compound has been shown to enhance the incorporation of non-canonical amino acids into proteins during expression in engineered E. coli systems. This property is particularly useful for producing modified proteins with improved functionalities .

Study 1: Opioid Receptor Binding Affinity

A series of studies evaluated the binding affinities of various peptides containing this compound at opioid receptors. The results indicated that while some analogues exhibited nanomolar affinities for δ-opioid receptors, others showed weak μ-opioid receptor selectivity. The findings suggest that modifications at the C-terminus significantly influence receptor interactions .

| Compound | K_i (nM) | μ-Receptor Affinity | δ-Receptor Affinity |

|---|---|---|---|

| Dmt-Tic-Z-Lys(OMe) | 0.60 - 3.43 | Weak | Moderate |

| Dmt-Tic-Lys(Ac) | 16.3 - 3.2 | Weak | Weak |

Study 2: Enzymatic Activity with Rv1347c

In another study, this compound was tested as a substrate for Rv1347c, revealing that while it could be utilized in enzymatic reactions, its activity was significantly lower than that of free lysine. The kinetic parameters were determined as follows:

| Substrate | K_m (mM) | k_cat (min^-1) |

|---|---|---|

| Lysine | 190 ± 20 | 110 ± 4 |

| This compound | Not determined due to low solubility |

Implications for Drug Design

The unique properties of this compound make it an attractive candidate for drug development, particularly in designing opioid ligands and other therapeutic agents targeting specific receptors or enzymes. Its ability to mimic natural substrates while providing enhanced stability opens avenues for creating more effective drugs with reduced side effects.

Propriétés

IUPAC Name |

methyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-20-14(18)13(9-5-6-10-16)17-15(19)21-11-12-7-3-2-4-8-12/h2-4,7-8,13H,5-6,9-11,16H2,1H3,(H,17,19)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWJWNQZTSMVAZ-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCCN)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCCCN)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Why is Z-Lys-OMe a valuable tool for studying radical acylation by α-dicarbonyl/peroxynitrite systems?

A1: this compound serves as a simplified model for studying how lysine residues in peptides and proteins are modified by reactive species. This compound mimics a portion of the lysine side chain while offering the advantage of being a smaller, more readily analyzed molecule. Researchers used this compound, alongside other lysine derivatives and peptides, to investigate the reactivity of the α-amino and ε-amino groups of lysine with acetyl radicals generated by the reaction of diacetyl or methylglyoxal with peroxynitrite [, ].

Q2: What are the key findings regarding the reaction of this compound with diacetyl/peroxynitrite and methylglyoxal/peroxynitrite systems?

A2: The studies revealed that both the α-amino and ε-amino groups of this compound undergo acetylation in the presence of either diacetyl/peroxynitrite or methylglyoxal/peroxynitrite systems [, ]. Interestingly, methylglyoxal/peroxynitrite also led to the formylation of this compound, highlighting the potential for diverse modifications depending on the α-dicarbonyl involved []. These findings suggest that radical acylation, particularly in the presence of reactive species like peroxynitrite and α-dicarbonyls, could be a significant yet underexplored mechanism for modifying lysine residues in biological contexts.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.